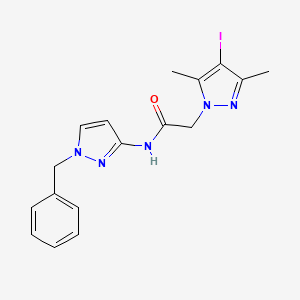amine dihydrochloride](/img/structure/B6059309.png)
[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(1H-imidazol-1-yl)propyl](2,4,5-trimethoxybenzyl)amine dihydrochloride, commonly known as TRB or TRB-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TRB is a selective inhibitor of protein kinase B (PKB/Akt), a key signaling molecule involved in cell growth, survival, and metabolism.
科学研究应用
TRB has been studied extensively in various scientific research fields, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. In cancer research, TRB has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In diabetes research, TRB has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells. In cardiovascular research, TRB has been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. In neurodegenerative disorder research, TRB has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
作用机制
TRB exerts its pharmacological effects by selectively inhibiting the activity of PKB/Akt, a serine/threonine kinase that plays a critical role in cell growth, survival, and metabolism. PKB/Akt is activated by various growth factors and cytokines, and it regulates multiple downstream targets involved in cell proliferation, apoptosis, and metabolism. By inhibiting PKB/Akt, TRB blocks the downstream signaling pathways that promote cell growth and survival, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
TRB has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, TRB inhibits cell proliferation, induces apoptosis, and enhances the sensitivity of cancer cells to chemotherapy. In skeletal muscle cells, TRB increases glucose uptake and improves insulin sensitivity by activating the AMPK signaling pathway. In cardiac cells, TRB reduces hypertrophy and fibrosis and improves cardiac function by inhibiting the Akt/mTOR signaling pathway. In neuronal cells, TRB protects against oxidative stress and improves cognitive function by activating the Nrf2/ARE signaling pathway.
实验室实验的优点和局限性
TRB has several advantages and limitations for lab experiments. One of the major advantages is its selectivity for PKB/Akt, which allows for the specific targeting of this signaling pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative disorders. However, TRB also has some limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo. Additionally, TRB has not been extensively tested in human clinical trials, which limits its translational potential.
未来方向
There are several future directions for TRB research. One direction is to explore its potential therapeutic applications in various diseases, including cancer, diabetes, cardiovascular diseases, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of PKB/Akt, which may have improved efficacy and fewer side effects compared to TRB. Additionally, further studies are needed to investigate the pharmacokinetics and pharmacodynamics of TRB in vivo, as well as its potential toxicity and safety in human clinical trials.
合成方法
The synthesis of TRB is a multi-step process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with 1H-imidazole-1-propylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then reacted with hydrochloric acid to form the final product, TRB dihydrochloride. The purity and yield of TRB can be improved by using various purification techniques such as column chromatography and recrystallization.
属性
IUPAC Name |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3.2ClH/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19;;/h6,8-10,12,17H,4-5,7,11H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRCJDYCXYDJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopropyl-N'-{[1-(2-methoxyethyl)-3-piperidinyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B6059227.png)
![N-butyl-N-ethyl-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6059232.png)
![2-chloro-N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]isonicotinamide](/img/structure/B6059239.png)

![5-bromo-N'-[(2-hydroxy-1-naphthyl)methylene]nicotinohydrazide](/img/structure/B6059267.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B6059270.png)
![N-({[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B6059281.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B6059285.png)

![ethyl 2-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6059294.png)
![2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6059301.png)
![N-(4-fluorophenyl)-2-[(4-methoxybenzyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6059311.png)
![2-(benzyl{[2-(7-methoxy-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl}amino)ethanol](/img/structure/B6059315.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]benzamide](/img/structure/B6059328.png)